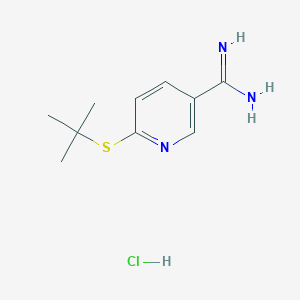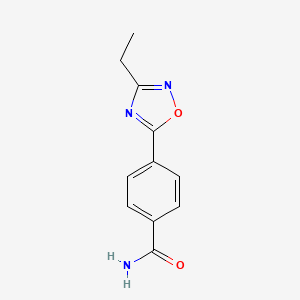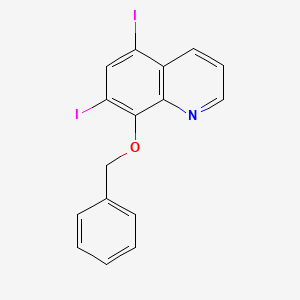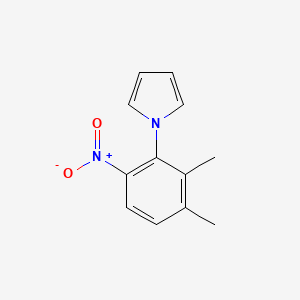
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride
Übersicht
Beschreibung
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride (6-Tb-Pyr-3-CImHCl) is an organosulfur compound that is commonly used as a reagent in organic synthesis. It is a highly versatile and reactive compound, and can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and other compounds. 6-Tb-Pyr-3-CImHCl has been widely studied in the scientific community, and its versatile applications and unique properties have made it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
FLAP Inhibitors for Skin Disorders
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride has been explored in the context of leukotriene synthesis inhibition. One study identified a compound, AM643, closely related to this chemical, as a potential topical agent for treating skin disorders involving leukotriene production. This compound showed a significant reduction in leukotriene concentrations in mouse skin, hinting at its therapeutic potential (Stock et al., 2010).
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis and characterization of compounds related to 6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride. For instance, a study detailed the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing the versatility of these chemical structures (Moskalenko & Boev, 2014). Another study synthesized and characterized Schiff base compounds derived from a similar compound, indicating the broad applicability of these chemical frameworks in various fields of chemistry (Çolak et al., 2021).
Applications in Photophysical and Photochemical Properties
Research has been conducted on zinc tetrapyrazinoporphyrazines, which include substituents like 6-tert-butylsulfanyl. These studies investigate the photophysical and photochemical properties of these compounds, which are significant in fields like material science and photodynamic therapy (Zimcik et al., 2009).
Development of Potent FLAP Inhibitors
The development of FLAP inhibitors, which are crucial in addressing inflammatory and allergic conditions, has also involved derivatives of 6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride. For example, AM803, a potent FLAP inhibitor, was developed for oral administration to treat asthmatic patients, demonstrating the medical significance of these compounds (Stock et al., 2011).
Eigenschaften
IUPAC Name |
6-tert-butylsulfanylpyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJKVRWHKASHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)

![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)